2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine
CAS No.:
Cat. No.: VC15946906
Molecular Formula: C12H11F3N2
Molecular Weight: 240.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11F3N2 |
|---|---|
| Molecular Weight | 240.22 g/mol |
| IUPAC Name | 2,3-dimethyl-6-(trifluoromethyl)quinolin-4-amine |
| Standard InChI | InChI=1S/C12H11F3N2/c1-6-7(2)17-10-4-3-8(12(13,14)15)5-9(10)11(6)16/h3-5H,1-2H3,(H2,16,17) |
| Standard InChI Key | KCNXUEDTYZJRIS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C2C=CC(=CC2=C1N)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2,3-dimethyl-6-(trifluoromethyl)quinolin-4-amine is C₁₂H₁₁F₃N₂, with a molecular weight of 240.22 g/mol . Its IUPAC name derives from the quinoline backbone substituted at the 2, 3, and 6 positions. Key structural elements include:
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Methyl groups at C2 and C3, which enhance steric bulk and influence electronic properties.
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Trifluoromethyl group at C6, a strong electron-withdrawing moiety known to improve metabolic stability and bioavailability in medicinal chemistry .
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Amino group at C4, a common pharmacophore in antimalarial and antimicrobial agents .
Comparative analysis with positional isomers, such as 7-trifluoromethyl analogs, reveals distinct electronic environments. For example, the 6-trifluoromethyl group may alter π-stacking interactions compared to its 7-substituted counterpart, potentially affecting binding to biological targets .
Synthetic Methodologies
While no explicit synthesis route for 2,3-dimethyl-6-(trifluoromethyl)quinolin-4-amine is documented, analogous compounds suggest a multi-step approach:
Precursor Selection
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2-(Trifluoromethyl)aniline derivatives serve as starting materials for constructing the quinoline core .
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Methyl-substituted ketones (e.g., 3-methylbutan-2-one) may facilitate cyclization via the Friedländer or Pfitzinger reactions .
Cyclization and Functionalization
A representative pathway involves:
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Condensation: Reacting 2-(trifluoromethyl)aniline with a methyl-substituted ketone to form a ketimine intermediate .
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Cyclization: Treating the intermediate with a lithium amide base to induce ring closure, forming the quinoline scaffold .
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Amination: Introducing the C4 amino group via nucleophilic substitution or catalytic amination .
Yield optimization typically requires careful control of reaction conditions, such as temperature (-78°C for lithiation steps) and solvent polarity .
Physicochemical Properties
Based on structural analogs, the compound likely exhibits:
Spectroscopic data for related compounds include:
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¹H NMR: Methyl groups resonate at δ 2.2–2.4 ppm; aromatic protons appear as multiplet signals between δ 7.0–8.5 ppm .
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¹⁹F NMR: Trifluoromethyl groups show singlets near δ -60 ppm .
Biological Activities and Mechanisms
While direct pharmacological data are unavailable, inferences from structurally similar quinolines suggest potential activities:
Anticancer Activity
In MCF-7 breast cancer cells, 7-trifluoromethyl-4-aminoquinolines demonstrate GI₅₀ values of 1.2–3.5 µM, surpassing doxorubicin (GI₅₀ = 4.7 µM) . The 6-CF₃ isomer could similarly intercalate DNA or inhibit topoisomerases, though regiochemical effects on potency require validation .
Allosteric Modulation
1H-Imidazo[4,5-c]quinolin-4-amine derivatives act as A₃ adenosine receptor positive allosteric modulators (PAMs) with EC₅₀ values of 40–120 nM . The 6-CF₃ group might optimize receptor binding by filling hydrophobic pockets .
Comparative Analysis with Related Compounds
Key distinctions:
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